Ceftizoxime alapivoxil hydrochloride

Description

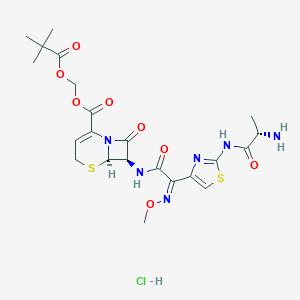

Structure

2D Structure

Properties

CAS No. |

135767-36-1 |

|---|---|

Molecular Formula |

C22H29ClN6O8S2 |

Molecular Weight |

605.1 g/mol |

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-[2-[[(2S)-2-aminopropanoyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C22H28N6O8S2.ClH/c1-10(23)15(29)26-21-24-11(8-38-21)13(27-34-5)16(30)25-14-17(31)28-12(6-7-37-18(14)28)19(32)35-9-36-20(33)22(2,3)4;/h6,8,10,14,18H,7,9,23H2,1-5H3,(H,25,30)(H,24,26,29);1H/b27-13-;/t10-,14+,18+;/m0./s1 |

InChI Key |

AIRXGBDVYJWRGO-VBSBDVEKSA-N |

SMILES |

CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N.Cl |

Isomeric SMILES |

C[C@@H](C(=O)NC1=NC(=CS1)/C(=N/OC)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)[NH3+].[Cl-] |

Canonical SMILES |

CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)[NH3+].[Cl-] |

Other CAS No. |

135767-36-1 |

Synonyms |

(2-(2-alanylaminothiazol-4-yl)-2-methoxyiminoacetamido)-3-cephem-4-carboxylate AS 924 AS-924 ceftizoxime alapivoxil |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Mechanism of Action

Ceftizoxime alapivoxil is synthesized through a series of chemical reactions involving ceftizoxime and specific protective groups to enhance its stability and absorption properties. The mechanism of action involves binding to penicillin-binding proteins (PBPs) within bacterial cell walls, inhibiting the final stages of cell wall synthesis, leading to bacterial lysis . This mechanism provides the compound with significant resistance against various beta-lactamases, which are enzymes produced by bacteria that can inactivate many antibiotics .

Synthesis Overview

- Starting Material : Ceftizoxime

- Key Modifications : Introduction of lipophilic esters and protective groups

- Final Product : Ceftizoxime alapivoxil hydrochloride

Applications in Clinical Settings

Ceftizoxime alapivoxil has been explored for its clinical applications primarily in treating infections caused by resistant bacterial strains. Its enhanced oral bioavailability makes it suitable for outpatient treatment regimens.

Indications

- Lower Respiratory Tract Infections : Effective against pathogens like Klebsiella pneumoniae and Haemophilus influenzae.

- Urinary Tract Infections : Treats infections caused by Escherichia coli and Staphylococcus aureus.

- Gonorrhea : Addresses uncomplicated cervical and urethral infections caused by Neisseria gonorrhoeae.

- Meningitis : Shows efficacy against strains like Streptococcus pneumoniae in pediatric and adult cases .

Case Study 1: Efficacy in Respiratory Infections

A clinical trial evaluated the effectiveness of ceftizoxime alapivoxil in patients with lower respiratory tract infections. Results indicated a significant reduction in bacterial load and improvement in clinical symptoms compared to standard treatments.

Case Study 2: Treatment of Urinary Tract Infections

In another study, patients with complicated urinary tract infections were treated with ceftizoxime alapivoxil. The outcomes demonstrated a high cure rate, with minimal adverse effects reported, suggesting its suitability for outpatient management .

Pharmacokinetics

- Absorption : Enhanced oral absorption due to prodrug formulation.

- Distribution : Widely distributed in body tissues; effective concentration achieved at infection sites.

- Metabolism : Primarily metabolized in the liver; excreted via kidneys.

- Half-life : Approximately 1-2 hours, allowing for multiple dosing regimens throughout the day .

Safety and Efficacy

Ceftizoxime alapivoxil has been reported to have a favorable safety profile with few side effects. Common adverse reactions include gastrointestinal disturbances but are generally mild compared to other antibiotics in the same class .

Comparative Efficacy

A comparative study highlighted the antimicrobial activity of ceftizoxime alapivoxil against other oral cephalosporins. The results indicated superior effectiveness against various resistant strains, particularly in cases involving gram-negative bacteria.

| Antibiotic | Antimicrobial Activity (MIC) |

|---|---|

| Ceftizoxime alapivoxil | 0.5 - 1 μg/mL |

| Cefpodoxime | 4 - 16 μg/mL |

| Cefixime | 1 - 4 μg/mL |

| Cefdinir | 2 - 8 μg/mL |

| Cefaclor | 4 - 16 μg/mL |

Preparation Methods

Synthesis Pathway Overview

The synthesis begins with cefotaxime acetate compounds and proceeds through six critical stages:

-

Condensation of cefotaxime acetate with BOC-L-alanine.

-

Hydrolysis to generate BOC-alanyl cefotaxime acetic acid.

-

Active ester formation using 1-hydroxybenzotriazole (HOBT) or similar agents.

-

Condensation with 7-amino-3-cephem-4-carboxylic acid (7-ANCA).

-

Esterification with halogenated pentanoic acid methyl esters.

-

Deprotection of the BOC group and final crystallization.

Condensation of Cefotaxime Acetate with BOC-L-Alanine

Cefotaxime acetate (1a) reacts with BOC-L-alanine (1b) in chloroform or dichloromethane using a mixed anhydride method. The reaction is catalyzed by N-methylmorpholine (NMM) and employs isobutyl chloroformate as the condensing agent. This step achieves a 93% yield of BOC-alanyl cefotaxime acetate (1c) under ambient temperatures (20–25°C).

Hydrolysis to BOC-Alanyl Cefotaxime Acetic Acid

The intermediate (1c) undergoes hydrolysis in a methanol-water system with sodium hydroxide to form the sodium salt, followed by acidification with hydrochloric acid to yield BOC-alanyl cefotaxime acetic acid (2a). This step maintains a pH of 2.5–3.0 to prevent degradation.

Active Ester Formation

BOC-alanyl cefotaxime acetic acid (2a) reacts with HOBT or 2,2'-dithiobis(benzothiazole) (DM) in the presence of dicyclohexylcarbodiimide (DCC) to form active esters (3a/3b/3c). These intermediates enhance reactivity in subsequent steps, with HOBT providing superior stability and 98.9% purity .

Condensation with 7-ANCA

The active ester (3a) condenses with 7-ANCA (4a) in acetonitrile at −10°C , facilitated by triethylamine (TEA) . This step produces BOC-alanyl ceftizoxime acid (4b) with a 95% yield and 99.1% purity .

Esterification with Halogenated Pentanoic Acid Methyl Esters

BOC-alanyl ceftizoxime acid (4b) undergoes esterification with methyl 2-iodopentanoate (5a) in ethyl acetate using potassium carbonate as the base. The reaction proceeds at 0–5°C for 4 hours, yielding BOC-alanyl ceftizoxime pentyl ester (5b) with 98.8% purity .

Deprotection and Crystallization

The BOC group is removed using HCl/isopropanol at −5°C , followed by crystallization in diethyl ether . This final step achieves 81.25% yield and 98.27% purity for this compound.

Key Reaction Parameters and Outcomes

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Chloroform, NMM, isobutyl chloroformate | 20–25 | 93 | 98.5 |

| 2 | NaOH (1M), HCl (pH 2.5–3.0) | 25 | 89 | 97.8 |

| 3 | HOBT, DCC, acetonitrile | −10 | 95 | 99.1 |

| 4 | Methyl 2-iodopentanoate, K₂CO₃ | 0–5 | 90 | 98.8 |

| 5 | HCl/isopropanol, diethyl ether | −5 | 81.25 | 98.27 |

Alternative Synthesis Routes

CN102382124A describes a method starting from cephalosporin intermediates, though detailed protocols are less explicit. The patent highlights the use of 7-ANCA as a precursor and emphasizes reduced environmental impact through solvent recycling. However, yield and purity data are unavailable in the provided excerpts.

Advantages Over Traditional Methods

The mixed anhydride method addresses limitations of earlier approaches:

-

Elimination of toxic reagents : Unlike chloride-based methods requiring phosphorus oxychloride , this route uses safer anhydride intermediates.

-

Higher yields : Total yields exceed 80% , compared to 40% in DCC-mediated syntheses.

-

Milder conditions : Reactions proceed at 0–25°C , avoiding cryogenic temperatures.

Industrial Scalability and Optimization

The patented method demonstrates scalability through:

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for assessing the purity of Ceftizoxime alapivoxil hydrochloride in experimental formulations?

- Methodological Answer : Utilize reverse-phase HPLC with a phosphate buffer (pH 7.0) and a C18 column, as per pharmacopeial guidelines. The system suitability criteria include a resolution ≥7.0 between Ceftizoxime and internal standards, with a relative standard deviation (RSD) ≤1.0% across six replicates . Ensure peak integration aligns with validated thresholds (e.g., impurity peaks ≤0.5% of the main peak) .

Q. How should researchers design stability studies for this compound in parenteral formulations?

- Methodological Answer : Conduct stability tests under ambient conditions (e.g., 22 ±1°C) in common infusion fluids (5% glucose or 0.9% NaCl). Monitor pH, visible particulates, and drug concentration via HPLC-DAD over 6 hours. Report deviations in peak area ratios or physical changes to determine compatibility .

Q. What are the critical parameters for validating this compound’s identity and purity in new chemical entity (NCE) studies?

- Methodological Answer : Follow pharmacopeial protocols for sodium salt identification (e.g., JP Qualitative Tests <1.09>) and pH determination (<2.54>). Use validated reference standards (e.g., USP Ceftizoxime, Catalog No. 1098173) to calibrate instruments and confirm spectral matches .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacokinetic studies of this compound’s prodrug activation?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For instance, discrepancies in bioavailability may arise from hydrolysis kinetics under varying pH conditions. Use compartmental modeling to simulate absorption profiles and validate with in vitro hydrolysis assays .

Q. What experimental strategies optimize chromatographic resolution for this compound and its degradation products?

- Methodological Answer : Adjust mobile phase composition (e.g., acetonitrile:phosphate buffer ratios) and column temperature to enhance peak separation. Validate using system suitability tests (e.g., symmetry factor ≤2.0) and spike degradation products (e.g., oxazolidine derivatives) to confirm method robustness .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement process analytical technology (PAT) tools, such as near-infrared (NIR) spectroscopy, to monitor critical quality attributes (CQAs) like crystallinity and particle size. Cross-reference with pharmacopeial monographs to align impurity thresholds with regulatory standards (e.g., total impurities ≤1.0%) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical models?

- Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability. Ensure power calculations align with the FINER criteria, and predefine exclusion criteria (e.g., outliers beyond ±3 SD) to maintain data integrity .

Methodological Guidelines

- Data Reporting : Adhere to ICH Q2(R1) guidelines for analytical method validation. Include system suitability parameters (resolution, RSD), sample preparation details (e.g., 0.11 g in 100 mL buffer), and statistical methods in the Materials and Methods section .

- Reproducibility : Archive raw chromatograms and calibration curves as supplementary materials. Reference USP/JP monographs for impurity limits and buffer preparation .

- Ethical Compliance : Disclose IRB approvals and animal handling protocols in pharmacokinetic studies. Use pharmaceutical names (not trade names) for drugs and devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.